2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Description
The compound “2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide” is a complex organic molecule. It contains a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound . This core is known to be a good pharmacophore, or a molecule that has the potential to interact with biological targets . The compound also contains a sulfonamide group, which is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazolo[5,4-b]pyridine core is a heterocyclic structure, which means it contains atoms of at least two different elements in the ring . The compound also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The optical properties of similar compounds have been reported to be dependent on solvent polarity, indicating that the environment could influence their behavior .
Biochemical Analysis
Biochemical Properties
2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide interacts with PI3Ks, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on PI3K signaling pathways. By inhibiting PI3Ks, this compound can affect various cellular processes, including cell growth, proliferation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PI3Ks, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and cellular metabolism, affecting the overall function and survival of the cell .
Metabolic Pathways
Given its interaction with PI3Ks, it is likely to be involved in pathways related to cell growth and survival .
Properties
IUPAC Name |
2,5-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S2/c19-12-6-7-14(20)16(10-12)27(24,25)23-13-4-1-3-11(9-13)17-22-15-5-2-8-21-18(15)26-17/h1-10,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFLACCHLWNLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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